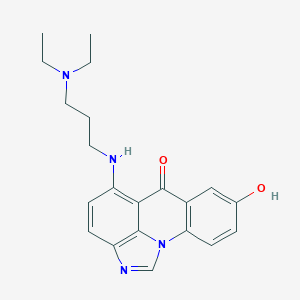
5-((3-Diethylamino)propyl)amino-8-hydroxy-6H-imidazo(4,5,1-de)acridin-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-((3-Diethylamino)propyl)amino-8-hydroxy-6H-imidazo(4,5,1-de)acridin-6-one, also known as C646, is a small molecule inhibitor that has been widely used in scientific research to study the mechanism of action of histone acetyltransferases (HATs). HATs are enzymes that catalyze the transfer of acetyl groups from acetyl-CoA to lysine residues on histone proteins, which play a critical role in regulating gene expression. C646 has been shown to selectively inhibit the activity of the HAT p300/CBP-associated factor (PCAF), making it a valuable tool for studying the role of HATs in various biological processes.
Wirkmechanismus
5-((3-Diethylamino)propyl)amino-8-hydroxy-6H-imidazo(4,5,1-de)acridin-6-one selectively inhibits the activity of PCAF by binding to its catalytic domain, which prevents the transfer of acetyl groups from acetyl-CoA to lysine residues on histone proteins. This results in the inhibition of histone acetylation and the regulation of gene expression.
Biochemische Und Physiologische Effekte
5-((3-Diethylamino)propyl)amino-8-hydroxy-6H-imidazo(4,5,1-de)acridin-6-one has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, and the regulation of gene expression. 5-((3-Diethylamino)propyl)amino-8-hydroxy-6H-imidazo(4,5,1-de)acridin-6-one has also been shown to have anti-inflammatory effects by inhibiting the activity of the transcription factor NF-κB.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-((3-Diethylamino)propyl)amino-8-hydroxy-6H-imidazo(4,5,1-de)acridin-6-one in lab experiments is its selectivity for PCAF, which allows for the specific inhibition of this HAT without affecting other HATs. However, one limitation of using 5-((3-Diethylamino)propyl)amino-8-hydroxy-6H-imidazo(4,5,1-de)acridin-6-one is its relatively low potency compared to other HAT inhibitors, which may require higher concentrations to achieve the desired effects.
Zukünftige Richtungen
There are several future directions for the use of 5-((3-Diethylamino)propyl)amino-8-hydroxy-6H-imidazo(4,5,1-de)acridin-6-one in scientific research. One area of interest is the development of more potent and selective HAT inhibitors based on the structure of 5-((3-Diethylamino)propyl)amino-8-hydroxy-6H-imidazo(4,5,1-de)acridin-6-one. Another area of interest is the use of 5-((3-Diethylamino)propyl)amino-8-hydroxy-6H-imidazo(4,5,1-de)acridin-6-one in combination with other drugs to enhance its therapeutic efficacy in cancer treatment. Finally, further studies are needed to investigate the role of HATs in various biological processes and to elucidate the molecular mechanisms underlying their regulation.
Synthesemethoden
The synthesis of 5-((3-Diethylamino)propyl)amino-8-hydroxy-6H-imidazo(4,5,1-de)acridin-6-one involves a multistep process that starts with the reaction between 2,4-dichloro-5-nitropyrimidine and 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene, followed by the reduction of the nitro group and the protection of the resulting amine with a Boc group. The Boc-protected amine is then reacted with 1-(3-diethylaminopropyl)-3-ethylcarbodiimide hydrochloride and 8-hydroxy-6H-imidazo[4,5,1-de]acridin-6-one to yield 5-((3-Diethylamino)propyl)amino-8-hydroxy-6H-imidazo(4,5,1-de)acridin-6-one.
Wissenschaftliche Forschungsanwendungen
5-((3-Diethylamino)propyl)amino-8-hydroxy-6H-imidazo(4,5,1-de)acridin-6-one has been used in a wide range of scientific research applications, including cancer research, neurobiology, and epigenetics. In cancer research, 5-((3-Diethylamino)propyl)amino-8-hydroxy-6H-imidazo(4,5,1-de)acridin-6-one has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. In neurobiology, 5-((3-Diethylamino)propyl)amino-8-hydroxy-6H-imidazo(4,5,1-de)acridin-6-one has been used to study the role of HATs in synaptic plasticity and memory formation. In epigenetics, 5-((3-Diethylamino)propyl)amino-8-hydroxy-6H-imidazo(4,5,1-de)acridin-6-one has been used to investigate the role of HATs in regulating gene expression and chromatin structure.
Eigenschaften
CAS-Nummer |
138154-43-5 |
|---|---|
Produktname |
5-((3-Diethylamino)propyl)amino-8-hydroxy-6H-imidazo(4,5,1-de)acridin-6-one |
Molekularformel |
C21H24N4O2 |
Molekulargewicht |
364.4 g/mol |
IUPAC-Name |
10-[3-(diethylamino)propylamino]-5-hydroxy-1,14-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-2(7),3,5,9,11,13(16),14-heptaen-8-one |
InChI |
InChI=1S/C21H24N4O2/c1-3-24(4-2)11-5-10-22-16-7-8-17-20-19(16)21(27)15-12-14(26)6-9-18(15)25(20)13-23-17/h6-9,12-13,22,26H,3-5,10-11H2,1-2H3 |
InChI-Schlüssel |
ZNCLTXLLRNQSPG-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCCNC1=C2C3=C(C=C1)N=CN3C4=C(C2=O)C=C(C=C4)O |
Kanonische SMILES |
CCN(CC)CCCNC1=C2C3=C(C=C1)N=CN3C4=C(C2=O)C=C(C=C4)O |
Andere CAS-Nummern |
138154-43-5 |
Synonyme |
5-((3-Diethylamino)propyl)amino-8-hydroxy-6H-imidazo(4,5,1-de)acridin- 6-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



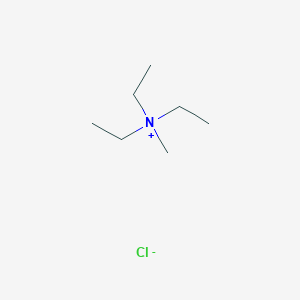
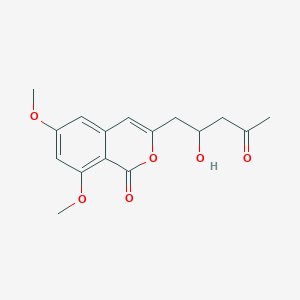
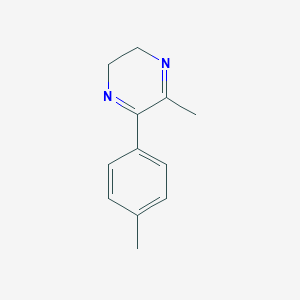
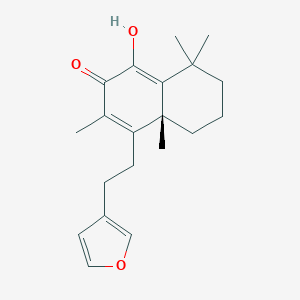
![(2R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B161472.png)
![(4R,4Ar,8aS)-4-[2-(furan-3-yl)ethyl]-2-hydroxy-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydro-4H-naphthalen-1-one](/img/structure/B161473.png)
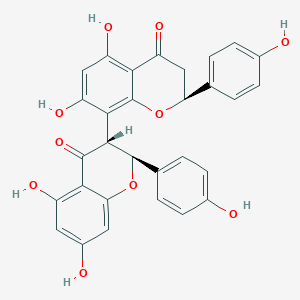

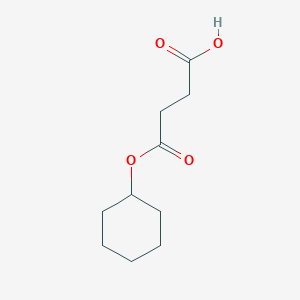
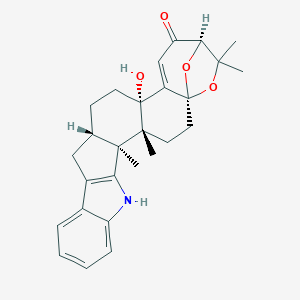
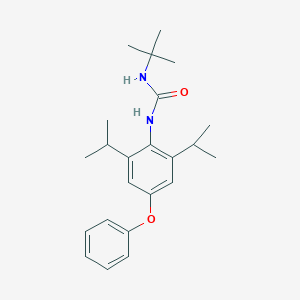
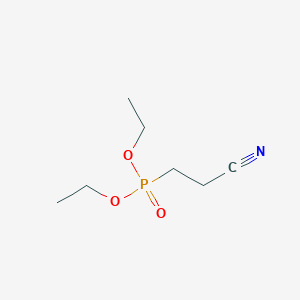
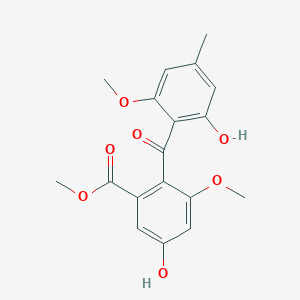
![[(2R)-2-hydroxy-3-oxobutyl] dihydrogen phosphate](/img/structure/B161495.png)